molecular formula C13H12N2O B5398551 1-phenyl-2-(2-pyridinyl)ethanone oxime

1-phenyl-2-(2-pyridinyl)ethanone oxime

Cat. No. B5398551
M. Wt: 212.25 g/mol
InChI Key: WRADUEDMKDJYKA-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-2-(2-pyridinyl)ethanone oxime, also known as PPEO, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a derivative of the popular drug, ketamine, and has been found to have similar properties in terms of its effects on the brain and nervous system. In

Mechanism of Action

The mechanism of action of 1-phenyl-2-(2-pyridinyl)ethanone oxime is not fully understood, but it is believed to act on the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in the regulation of synaptic plasticity, which is important for learning and memory. 1-phenyl-2-(2-pyridinyl)ethanone oxime has been shown to enhance synaptic plasticity, leading to its potential use in the treatment of mental health disorders.
Biochemical and Physiological Effects:
1-phenyl-2-(2-pyridinyl)ethanone oxime has been found to have a variety of biochemical and physiological effects in animal models. It has been shown to increase the levels of certain neurotransmitters such as dopamine and serotonin in the brain, which are involved in mood regulation. 1-phenyl-2-(2-pyridinyl)ethanone oxime has also been found to increase the expression of certain genes involved in synaptic plasticity, further supporting its potential use in the treatment of mental health disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-phenyl-2-(2-pyridinyl)ethanone oxime in lab experiments is its similarity to ketamine, which is a well-studied drug with known effects on the brain and nervous system. This allows for easier comparison of results between studies. However, 1-phenyl-2-(2-pyridinyl)ethanone oxime has some limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments.

Future Directions

There are many potential future directions for research on 1-phenyl-2-(2-pyridinyl)ethanone oxime. One area of interest is its potential use in the treatment of mental health disorders such as depression and anxiety. Further studies are needed to determine the optimal dosage and administration method for 1-phenyl-2-(2-pyridinyl)ethanone oxime in humans. Other potential future directions include exploring the effects of 1-phenyl-2-(2-pyridinyl)ethanone oxime on other neurological disorders such as Alzheimer's disease and Parkinson's disease, as well as investigating its potential as a tool for studying synaptic plasticity and learning and memory.

Synthesis Methods

The synthesis of 1-phenyl-2-(2-pyridinyl)ethanone oxime involves the reaction of 1-phenyl-2-(2-pyridinyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is 1-phenyl-2-(2-pyridinyl)ethanone oxime, which can be purified using various methods such as column chromatography or recrystallization. The purity of the final product is important for accurate scientific research results.

Scientific Research Applications

1-phenyl-2-(2-pyridinyl)ethanone oxime has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have similar effects on the brain and nervous system as ketamine, which is a popular drug used for treating depression and other mental health disorders. 1-phenyl-2-(2-pyridinyl)ethanone oxime has been shown to have antidepressant and anxiolytic effects in animal models, making it a promising candidate for further research in the treatment of mental health disorders.

properties

IUPAC Name

(NE)-N-(1-phenyl-2-pyridin-2-ylethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h1-9,16H,10H2/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRADUEDMKDJYKA-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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